ethyl 2-methyl-4-(4-methylsulfanylphenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Overview
Description
Ethyl 2-methyl-4-(4-methylsulfanylphenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate is a useful research compound. Its molecular formula is C26H27NO3S and its molecular weight is 433.6 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 2-methyl-4-[4-(methylthio)phenyl]-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is 433.17116490 g/mol and the complexity rating of the compound is 757. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Cardiovascular Activity
Research in medicinal chemistry has explored the synthesis of related hexahydroquinoline derivatives for their potential cardiovascular activity. These compounds have been synthesized using the Hantzsch reaction, indicating a broader scope of hexahydroquinoline compounds in drug discovery and development processes, particularly as calcium channel antagonists (Vishal Gupta & U. Misra, 2008).
Reactivity and Mechanistic Insights
Further research into quinoline-3-carboxamides, closely related to the specified compound, provides insights into their reactivity and potential mechanisms of action in drug synthesis, such as laquinimod, an oral drug in clinical trials for multiple sclerosis. This highlights the synthetic versatility and clinical relevance of quinoline derivatives (K. Jansson et al., 2006).
Material Science Applications
In materials science, hexahydroquinoline derivatives exhibit interesting structural and optical properties, making them suitable for applications in thin films and potentially in photovoltaic devices. These findings suggest applications in electronics and energy conversion technologies (H. Zeyada, M. El-Nahass, & M. M. El-Shabaan, 2016).
Dyes for Liquid Crystal Displays
The synthesis of fluorescent quinoline derivatives for potential application in liquid crystal displays (LCDs) reflects the compound's relevance in developing new materials for display technologies. These dyes exhibit good orientation parameters in nematic liquid crystals, indicating their suitability for LCDs (V. Bojinov & I. Grabchev, 2003).
Biological Evaluation and Photovoltaic Properties
Lastly, the synthesis and biological evaluation of quinoline derivatives for anticoccidial activities against Eimeria tenella suggest their potential use in veterinary medicine. Moreover, their photovoltaic properties indicate the feasibility of incorporating these compounds into organic–inorganic photodiode fabrication, demonstrating their multifaceted applications in both biological and technological fields (Yuanyuan Zhang et al., 2010).
Properties
IUPAC Name |
ethyl 2-methyl-4-(4-methylsulfanylphenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO3S/c1-4-30-26(29)23-16(2)27-21-14-19(17-8-6-5-7-9-17)15-22(28)25(21)24(23)18-10-12-20(31-3)13-11-18/h5-13,19,24,27H,4,14-15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXCBFNQTZAPLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)SC)C(=O)CC(C2)C4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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